molecular formula C5H10ClF2NO B2916603 2-(Difluoromethyl)morpholine hydrochloride CAS No. 2095408-94-7

2-(Difluoromethyl)morpholine hydrochloride

Cat. No. B2916603
CAS RN: 2095408-94-7
M. Wt: 173.59
InChI Key: QDWKZGSDPAPRRX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)morpholine hydrochloride , also known as DFMO hydrochloride or eflornithine hydrochloride , is a compound with the chemical formula C5H10ClF2NO . It is a derivative of morpholine , containing a difluoromethyl group. DFMO hydrochloride has gained attention due to its antiviral properties and its role in inhibiting ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .


Molecular Structure Analysis

The molecular structure of DFMO hydrochloride consists of a morpholine ring with a difluoromethyl group attached. The optimized geometry of neutral DFMO, its protonated cations, and the corresponding hydrate and solvate forms have been studied using computational methods . The 3D arrangement of atoms plays a crucial role in its biological activity.


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal storage conditions but may degrade under extreme heat or light exposure .

Scientific Research Applications

Synthesis and Chemical Applications

  • Sulfinamides as Amine Protecting Groups : Sulfinamides have been utilized for converting 1,2-amino alcohols into morpholines, demonstrating a methodology for the synthesis of morpholine hydrochloride salts, including "2-(Difluoromethyl)morpholine hydrochloride". This process has been applied in the formal synthesis of antidepressant drugs, highlighting its utility in pharmaceutical development (Fritz et al., 2011).

  • Synthesis of Morpholine Derivatives : Research has detailed the synthesis of a specific "2-(Difluoromethyl)morpholine hydrochloride" derivative, showcasing its potential in creating new compounds with varied chemical properties. Such methodologies offer insights into the adaptability of "2-(Difluoromethyl)morpholine hydrochloride" in chemical syntheses (Cheng Chuan, 2011).

  • Morpholinodifluorosulfinium Tetrafluoroborate : Highlighted as a deoxofluorinating agent, this compound underscores the chemical versatility of morpholine derivatives. Its applications in chemical synthesis emphasize the role of such compounds in facilitating complex reactions (Mahé & Paquin, 2013).

Pharmaceutical and Material Science Applications

  • DNA-Dependent Protein Kinase Inhibitors : The synthesis of "2-(Difluoromethyl)morpholine hydrochloride" derivatives has been pivotal in the development of inhibitors for DNA-dependent protein kinase, which are crucial in cancer research and therapy. This demonstrates the compound's significance in biomedical research and drug development (Aristegui et al., 2006).

  • Aminodifluorosulfinium Salts in Fluorination : The creation of aminodifluorosulfinium salts, including those derived from morpholine, showcases the compound's utility in selective fluorination reactions. These salts offer improved stability and handling over traditional reagents, expanding their use in organic synthesis and material science (L’Heureux et al., 2010).

  • Hydrothermal Crystallogenesis of SAPO-34 : The use of morpholine as an in situ pH meter during the hydrothermal formation of SAPO-34 illustrates its utility beyond chemical synthesis, extending into materials science for the development of advanced materials (Vistad et al., 2003).

Mechanism of Action

DFMO hydrochloride primarily acts as an inhibitor of ornithine decarboxylase (ODC). By blocking ODC, it disrupts the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. This mechanism has implications in antiviral therapy, including potential applications against SARS-CoV-2 .

Safety and Hazards

  • Environmental Impact : Proper disposal methods are essential to prevent environmental contamination .

Future Directions

Research on DFMO hydrochloride continues to explore its potential as an antiviral agent. Scientists are investigating modifications to enhance its pharmacokinetic profile, reduce side effects, and improve efficacy. Additionally, studies on its interactions with biological macromolecules and cellular pathways are ongoing .

properties

IUPAC Name

2-(difluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKZGSDPAPRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)morpholine hydrochloride

CAS RN

2095408-94-7
Record name 2-(difluoromethyl)morpholine hydrochloride
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